molecular formula C23H21ClFN3O3S2 B2559362 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride CAS No. 1216613-99-8

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride

Cat. No.: B2559362
CAS No.: 1216613-99-8
M. Wt: 506.01
InChI Key: OVGVNTLIEFRTDU-UHFFFAOYSA-N
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Description

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C23H21ClFN3O3S2 and its molecular weight is 506.01. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships in Medicinal Chemistry

Research on similar compounds has focused on understanding the structure-activity relationships, especially in the context of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) dual inhibitors. For instance, studies have examined various 6,5-heterocycles to improve metabolic stability, demonstrating the critical role of structural modifications in enhancing drug efficacy and stability in biological systems (Stec et al., 2011).

Antimalarial and Antiviral Research

Compounds with similar sulfonamide functionalities have been investigated for their potential antimalarial and antiviral (including COVID-19) properties through computational calculations and molecular docking studies. This research signifies the application of such compounds in developing therapeutics against infectious diseases (Fahim & Ismael, 2021).

Synthesis and Biological Interest

The synthesis of novel derivatives and their biological interest, such as in creating new arylazocarbazole derivatives, highlights the chemical versatility and potential applications of these compounds in drug development and understanding biological mechanisms (Fadda et al., 2010).

Genotoxic Impurity Quantitation

Research has also focused on the synthesis of potential genotoxic impurities and developing analytical methods to quantify these impurities in pharmaceuticals, underscoring the importance of ensuring drug safety and compliance with regulatory standards (Katta et al., 2017).

Antimicrobial Activity

The synthesis and evaluation of sulfonamide derivatives for antimicrobial activity demonstrate the potential of such compounds in addressing microbial resistance and developing new antimicrobial agents (Darwish et al., 2014).

Properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenyl)sulfonylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S2.ClH/c24-17-6-8-18(9-7-17)32(29,30)15-22(28)26-23-20(12-25)19-10-11-27(14-21(19)31-23)13-16-4-2-1-3-5-16;/h1-9H,10-11,13-15H2,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGVNTLIEFRTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)C#N)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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